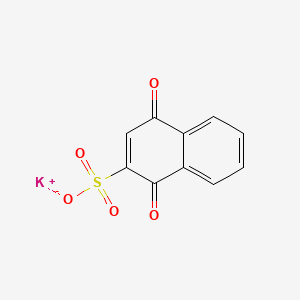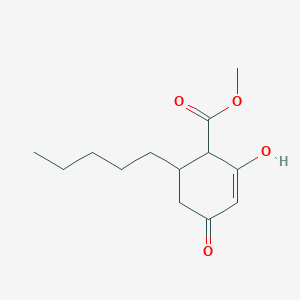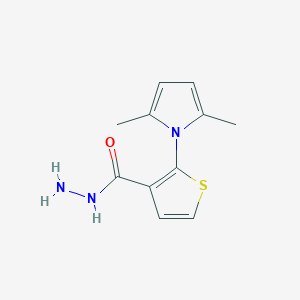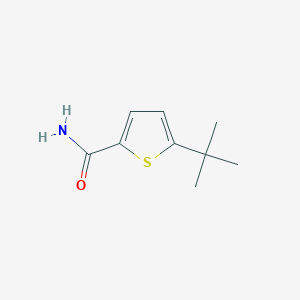
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT is a chemical compound with the molecular formula C10H5KO5S and a molecular weight of 276.314 g/mol . It is a derivative of naphthoquinone, characterized by the presence of a sulfonic acid group at the 2-position and a potassium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 1,4-naphthoquinone. The reaction is carried out by treating 1,4-naphthoquinone with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation. Industrial production methods may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: The compound is used in biochemical assays and as a probe for studying redox reactions in biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying redox reactions and as a redox-active probe in various biochemical assays . The molecular targets and pathways involved include enzymes and proteins that participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT can be compared with other similar compounds, such as:
1,2-Naphthoquinone-4-sulfonic acid sodium salt: This compound has a similar structure but differs in the position of the sulfonic acid group and the counterion.
Hydroquinone monosulfonic acid potassium salt: This compound is a reduced form of naphthoquinone with a sulfonic acid group.
Anthraquinone-2-sulfonic acid sodium salt: This compound is an anthraquinone derivative with a sulfonic acid group. The uniqueness of this compound lies in its specific structure and redox properties, which make it suitable for a variety of applications in different fields.
Eigenschaften
CAS-Nummer |
34169-62-5 |
|---|---|
Molekularformel |
C10H6KO5S |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
potassium;1,4-dioxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-5H,(H,13,14,15); |
InChI-Schlüssel |
SMJKYADHZUKPLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)O.[K] |
Key on ui other cas no. |
34169-62-5 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
5690-16-4 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)










![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)
